molecular formula C10H18N4O B8109579 7-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

7-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B8109579
M. Wt: 210.28 g/mol
InChI Key: OMIXUMBACYREPR-UHFFFAOYSA-N
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Description

7-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of triazolopyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound’s unique structure makes it a subject of interest for various scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 7-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain kinases or interfere with signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine stands out due to its specific ethoxymethyl and ethyl substituents, which can influence its biological activity and chemical reactivity. These unique structural features may enhance its potential as a therapeutic agent and its versatility in various chemical reactions .

Properties

IUPAC Name

7-(ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-3-14-10-8(7-15-4-2)5-11-6-9(10)12-13-14/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIXUMBACYREPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CNCC2COCC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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